Cas no 871332-98-8 (5-bromo-2-ethoxypyridin-3-ylboronic acid)
5-bromo-2-ethoxypyridin-3-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Bromo-2-ethoxypyridin-3-yl)boronic acid
- 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid
- 5-BROMO-2-ETHOXYPYRIDINE-3-BORONIC ACID
- Boronic acid,B-(5-bromo-2-ethoxy-3-pyridinyl)-
- B-(5-Bromo-2-ethoxy-3-pyridinyl)boronic acid (ACI)
- Boronic acid, (5-bromo-2-ethoxy-3-pyridinyl)- (9CI)
- (5-BROMO-2-ETHOXY-3-PYRIDYL)BORONIC ACID
- AB30894
- SY026554
- MFCD07363847
- AC7029
- AKOS015834227
- DB-056975
- C7H9BBrNO3
- (5-Bromo-2-ethoxypyridin-3-yl)boronicacid
- BS-24082
- CS-0176046
- DTXSID00661236
- 871332-98-8
- 5-bromo-2-ethoxypyridin-3-ylboronic acid
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- MDL: MFCD07363847
- Inchi: 1S/C7H9BBrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3
- InChI Key: VXXXKWUXSALQQW-UHFFFAOYSA-N
- SMILES: BrC1C=C(B(O)O)C(OCC)=NC=1
Computed Properties
- Exact Mass: 244.98600
- Monoisotopic Mass: 244.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6A^2
Experimental Properties
- Density: 1.618
- Melting Point: 152-158℃
- Boiling Point: 376.498°C at 760 mmHg
- Flash Point: 181.5°C
- Refractive Index: 1.569
- PSA: 62.58000
- LogP: -0.07740
5-bromo-2-ethoxypyridin-3-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY026554-1g |
5-Bromo-2-ethoxypyridine-3-boronic Acid |
871332-98-8 | ≥95% | 1g |
¥5500.00 | 2025-04-12 | |
| abcr | AB270964-500 mg |
5-Bromo-2-ethoxypyridine-3-boronic acid; 97% |
871332-98-8 | 500mg |
€242.40 | 2023-04-26 | ||
| abcr | AB270964-1 g |
5-Bromo-2-ethoxypyridine-3-boronic acid; 97% |
871332-98-8 | 1g |
€320.30 | 2023-04-26 | ||
| abcr | AB270964-5 g |
5-Bromo-2-ethoxypyridine-3-boronic acid; 97% |
871332-98-8 | 5g |
€1018.30 | 2023-04-26 | ||
| Matrix Scientific | 093155-250mg |
(5-Bromo-2-ethoxypyridin-3-yl)boronic acid, 97% |
871332-98-8 | 97% | 250mg |
$515.00 | 2023-09-10 | |
| Matrix Scientific | 093155-1g |
(5-Bromo-2-ethoxypyridin-3-yl)boronic acid, 97% |
871332-98-8 | 97% | 1g |
$1143.00 | 2023-09-10 | |
| Fluorochem | 219678-250mg |
5-Bromo-2-ethoxypyridin-3-yl)boronic acid |
871332-98-8 | 95% | 250mg |
£125.00 | 2022-03-01 | |
| Fluorochem | 219678-1g |
5-Bromo-2-ethoxypyridin-3-yl)boronic acid |
871332-98-8 | 95% | 1g |
£300.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D517929-1g |
(5-BroMo-2-ethoxypyridin-3-yl)boronic acid |
871332-98-8 | 97% | 1g |
$720 | 2024-05-24 | |
| Alichem | A029189347-5g |
(5-Bromo-2-ethoxypyridin-3-yl)boronic acid |
871332-98-8 | 97% | 5g |
$677.16 | 2023-08-31 |
5-bromo-2-ethoxypyridin-3-ylboronic acid Suppliers
5-bromo-2-ethoxypyridin-3-ylboronic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-bromo-2-ethoxypyridin-3-ylboronic acid
5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid: A Comprehensive Overview
5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. With the CAS number 871332-98-8, this compound is widely recognized for its role as a key intermediate in the construction of complex molecular architectures. Its unique combination of a bromine atom, an ethoxy group, and a boronic acid moiety makes it an ideal substrate for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized modern organic synthesis.
The structure of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid is characterized by a pyridine ring system with substituents at positions 2, 3, and 5. The ethoxy group at position 2 introduces electron-donating effects, which can influence the reactivity of the molecule in various transformations. The bromine atom at position 5 serves as an excellent leaving group, enabling nucleophilic substitution reactions. Meanwhile, the boronic acid group at position 3 is highly reactive and plays a pivotal role in cross-coupling reactions. This combination of functional groups makes it a valuable building block for constructing heterocyclic compounds with diverse applications.
Recent advancements in synthetic methodologies have further enhanced the utility of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid. Researchers have developed efficient routes to synthesize this compound using microwave-assisted synthesis and continuous flow chemistry. These methods not only improve reaction yields but also reduce reaction times, making the compound more accessible for large-scale applications. Moreover, its compatibility with green chemistry principles has positioned it as a sustainable choice for modern chemical processes.
In the realm of medicinal chemistry, 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid has been employed as a precursor in the development of novel kinase inhibitors and receptor antagonists. For instance, studies have demonstrated its utility in synthesizing pyridine-based inhibitors targeting protein kinases involved in cancer progression. The ability to modify the substituents on the pyridine ring allows chemists to fine-tune the pharmacokinetic properties of these compounds, enhancing their potential as therapeutic agents.
Material scientists have also explored the use of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid in the fabrication of advanced materials such as conductive polymers and optoelectronic devices. Its electron-withdrawing groups can modulate the electronic properties of polymers, making them suitable for applications in flexible electronics and energy storage systems. Recent research has focused on incorporating this compound into polymer frameworks to enhance their charge transport capabilities.
The environmental impact and toxicity profile of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid have also been subjects of recent investigations. Studies indicate that it exhibits low acute toxicity in aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for safe disposal.
In conclusion, 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid stands out as a multifaceted compound with vast potential across various scientific disciplines. Its unique structure, combined with advancements in synthetic techniques and application-oriented research, continues to drive innovation in organic synthesis and materials development. As researchers delve deeper into its properties and capabilities, this compound is poised to play an even more significant role in shaping future scientific discoveries.
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